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Compound of Interest

Compound Name: N-Benzoyl-DL-alanine

Cat. No.: B075806 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for N-Benzoyl-
DL-alanine (C₁₀H₁₁NO₃), a derivative of the amino acid alanine. The information presented is

intended for researchers, scientists, and professionals in drug development engaged in the

characterization of small organic molecules. This document details Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Data Presentation
The following sections summarize the quantitative spectroscopic data for N-Benzoyl-DL-
alanine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within the

molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆.[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration
Provisional
Assignment

~12.8 Broad Singlet 1H
Carboxylic Acid (-

COOH)

~8.7 Doublet 1H Amide (-NH)

~7.9 Multiplet 2H Aromatic (ortho-H)

~7.5 Multiplet 3H
Aromatic (meta- &

para-H)

~4.6 Quintet 1H α-CH

~1.5 Doublet 3H Methyl (-CH₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.[2][3]

Chemical Shift (δ) ppm Provisional Assignment

~174.5 Carboxylic Carbonyl (C=O)

~167.0 Amide Carbonyl (C=O)

~134.0 Aromatic (quaternary C)

~131.5 Aromatic (para-C)

~128.5 Aromatic (meta-C)

~127.5 Aromatic (ortho-C)

~49.0 α-Carbon (CH)

~17.0 Methyl Carbon (-CH₃)

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. For solid samples, the KBr pellet method is commonly

employed.[3]

Frequency Range (cm⁻¹) Intensity / Shape
Functional Group
Vibration

3400 - 2400 Strong, Very Broad O-H stretch (Carboxylic Acid)

~3300 Strong N-H stretch (Amide)

3100 - 3000 Medium C-H stretch (Aromatic)

3000 - 2850 Medium C-H stretch (Aliphatic)

~1720 Strong, Sharp C=O stretch (Carboxylic Acid)

~1640 Strong, Sharp C=O stretch (Amide I)

~1580 & ~1490 Medium C=C stretch (Aromatic Ring)

~1540 Strong N-H bend (Amide II)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides

information about the molecular weight and fragmentation pattern of the compound.[4][5]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

193 ~5 [M]⁺ (Molecular Ion)

148 ~40 [M - COOH]⁺

105 100 [C₆H₅CO]⁺ (Benzoyl cation)

77 ~50 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
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Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of N-Benzoyl-DL-
alanine.

1. Sample Preparation:

Accurately weigh 5-25 mg of N-Benzoyl-DL-alanine for ¹H NMR, or a sufficient amount to

create a saturated solution for ¹³C NMR, into a clean, dry vial.

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Vortex the vial until the sample is completely dissolved.

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into

a clean 5 mm NMR tube to remove any particulate matter.

Ensure the sample height in the NMR tube is approximately 4-5 cm.

Cap the NMR tube securely.

2. Instrument Parameters (Example using a 400 MHz Spectrometer):

For ¹H NMR:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Spectral Width: 12-15 ppm.

Number of Scans: 16-32.

Relaxation Delay (d1): 1-2 seconds.

For ¹³C NMR:
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Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Spectral Width: 200-220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2-5 seconds.[6]

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to achieve pure absorption line shapes.

Apply a baseline correction to ensure a flat baseline.

Reference the spectrum. For samples in DMSO-d₆, the residual solvent peak can be set to

2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra to

determine chemical shifts.[6]

Protocol 2: Fourier-Transform Infrared (FTIR)
Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of

solid N-Benzoyl-DL-alanine.

1. Sample Preparation:

Gently grind a small amount (1-2 mg) of N-Benzoyl-DL-alanine in a clean, dry agate mortar

and pestle.[7]

Add approximately 100-200 mg of dry, infrared-grade KBr powder. The sample concentration

should be in the range of 0.2% to 1%.[8][9]

Quickly and thoroughly mix the sample and KBr by gentle grinding (trituration) to achieve a

homogenous, fine powder. Avoid prolonged grinding as KBr is hygroscopic.[7][9]
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2. Pellet Formation:

Place the powder mixture into a pellet press die.

Assemble the die and place it in a hydraulic press.

Apply pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent, or

translucent disc.[9]

Carefully release the pressure and retrieve the KBr pellet from the die.

3. Data Acquisition:

Place the KBr pellet into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The resulting spectrum should be plotted as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Protocol 3: Electron Ionization Mass Spectrometry (EI-
MS)
This protocol outlines a general procedure for analyzing N-Benzoyl-DL-alanine using EI-MS,

often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

1. Sample Introduction:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl

acetate).

For GC-MS, inject a small volume (e.g., 1 µL) into the GC, where the compound will be

vaporized and separated before entering the ion source.

Alternatively, for a direct insertion probe, place a small amount of the solid or a drop of the

solution onto the probe tip, which is then inserted into the ion source and heated to vaporize
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the sample.[10]

2. Ionization and Analysis:

In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy

electrons (typically 70 eV).[11]

This collision ejects an electron from the molecule, forming a positively charged molecular

ion (M⁺) and causing extensive fragmentation.[12]

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Data Acquisition:

A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative ion abundance versus m/z, which serves as

a molecular fingerprint.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

N-Benzoyl-DL-alanine.
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Caption: Workflow for the spectroscopic analysis of N-Benzoyl-DL-alanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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